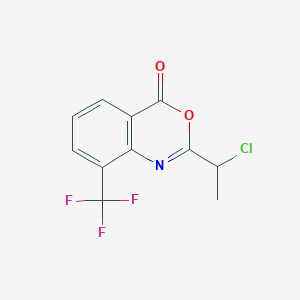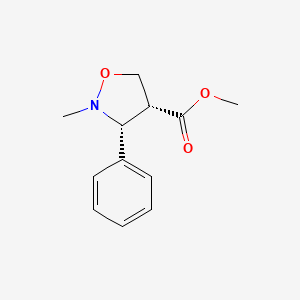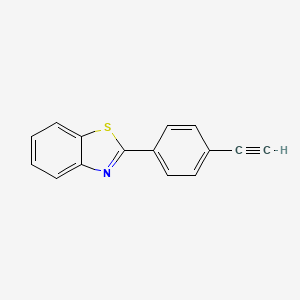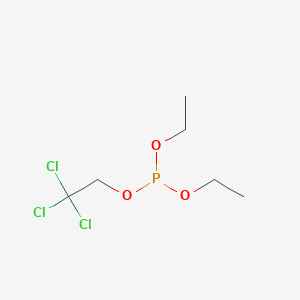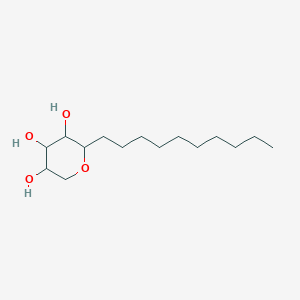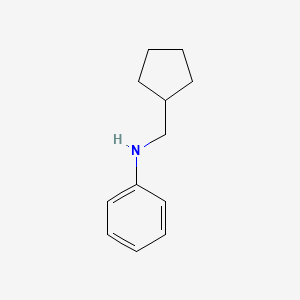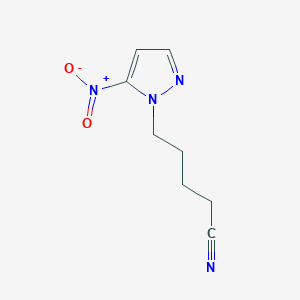
Phosphinic acid, (2-methoxyphenyl)-, 4-nitrophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic acid, (2-methoxyphenyl)-, 4-nitrophenyl ester is an organic compound that belongs to the class of phosphinic acid esters. This compound is characterized by the presence of a phosphinic acid group bonded to a 2-methoxyphenyl group and a 4-nitrophenyl group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, (2-methoxyphenyl)-, 4-nitrophenyl ester typically involves the esterification of phosphinic acid derivatives with appropriate phenolic compounds. One common method involves the reaction of 2-methoxyphenylphosphinic acid with 4-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic acid, (2-methoxyphenyl)-, 4-nitrophenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminophenyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl ester moiety, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted phosphinic acid esters depending on the nucleophile used.
Applications De Recherche Scientifique
Phosphinic acid, (2-methoxyphenyl)-, 4-nitrophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phosphinic acid derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a prodrug or in drug delivery systems.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of phosphinic acid, (2-methoxyphenyl)-, 4-nitrophenyl ester involves its interaction with molecular targets through its functional groups. The phosphinic acid moiety can participate in coordination with metal ions or enzymes, while the nitrophenyl group can undergo redox reactions. These interactions can modulate biological pathways and chemical processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphinic acid, phenyl-, 4-nitrophenyl ester
- Phosphinic acid, (2-methoxyphenyl)-, phenyl ester
- Phosphinic acid, (4-nitrophenyl)-, phenyl ester
Uniqueness
Phosphinic acid, (2-methoxyphenyl)-, 4-nitrophenyl ester is unique due to the presence of both a methoxy group and a nitro group on the phenyl rings. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
84062-34-0 |
|---|---|
Formule moléculaire |
C13H11NO5P+ |
Poids moléculaire |
292.20 g/mol |
Nom IUPAC |
(2-methoxyphenyl)-(4-nitrophenoxy)-oxophosphanium |
InChI |
InChI=1S/C13H11NO5P/c1-18-12-4-2-3-5-13(12)20(17)19-11-8-6-10(7-9-11)14(15)16/h2-9H,1H3/q+1 |
Clé InChI |
URUJTUZASQWWPG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1[P+](=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine](/img/structure/B14407994.png)
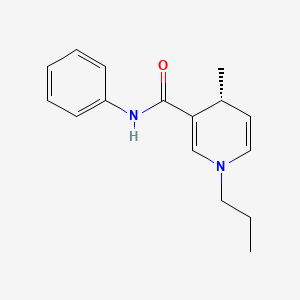
![7,11-Dimethyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408012.png)
![9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408016.png)
![N-Ethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14408018.png)
